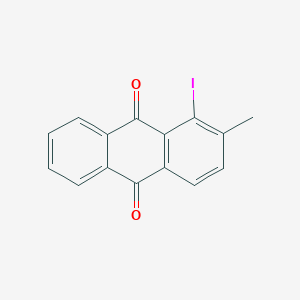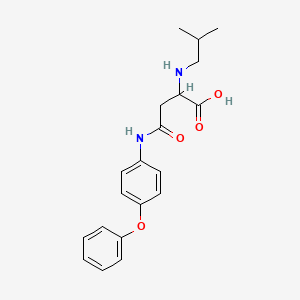
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including an amine, a ketone, and an aromatic ether, which contribute to its diverse reactivity and utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of an appropriate carboxylic acid derivative with an amine to form an amide bond.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an aryl halide.
Formation of the Ketone: The ketone functionality is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid
- 4-(1H-benzimidazol-2-ylthio)butanoic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester
Uniqueness
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
2-(2-methylpropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-14(2)13-21-18(20(24)25)12-19(23)22-15-8-10-17(11-9-15)26-16-6-4-3-5-7-16/h3-11,14,18,21H,12-13H2,1-2H3,(H,22,23)(H,24,25) |
InChIキー |
UNENAXLAAPIVEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

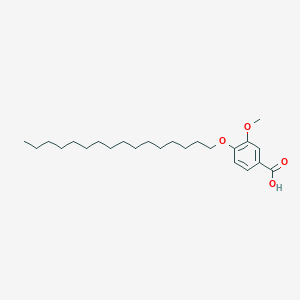
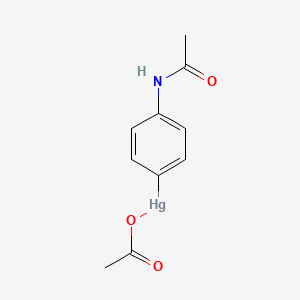

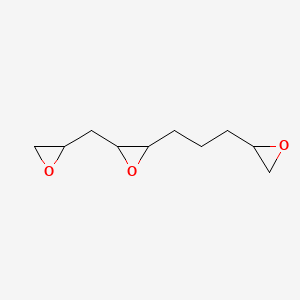

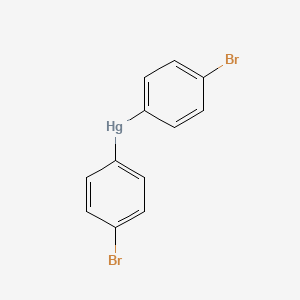
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)
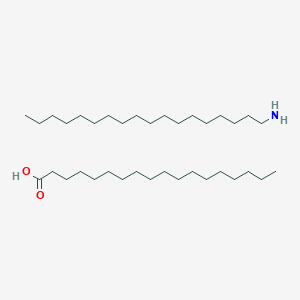

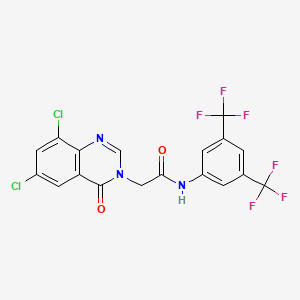
![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
